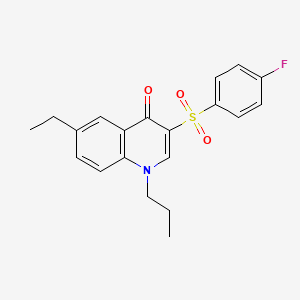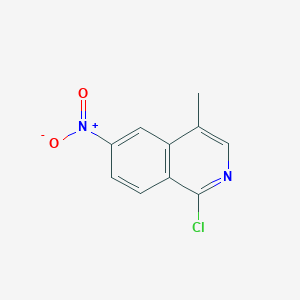
1-Chloro-4-methyl-6-nitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-4-methyl-6-nitroisoquinoline” is a chemical compound with the molecular weight of 222.63 . It is a solid at room temperature and should be stored in a refrigerator .
Synthesis Analysis
The synthesis of isoquinoline derivatives, including “1-Chloro-4-methyl-6-nitroisoquinoline”, has been a topic of interest in medicinal chemistry . The synthetic route often involves the reaction of methyl substituted anilines with malonic acid .Molecular Structure Analysis
The molecular structure of “1-Chloro-4-methyl-6-nitroisoquinoline” can be represented by the InChI code:1S/C10H7ClN2O2/c1-6-2-3-8-7 (9 (6)13 (14)15)4-5-12-10 (8)11/h2-5H,1H3 . Physical And Chemical Properties Analysis
“1-Chloro-4-methyl-6-nitroisoquinoline” is a solid at room temperature . It has a molecular weight of 222.63 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
1-Chloro-4-methyl-6-nitroisoquinoline and its derivatives are valuable intermediates in organic synthesis, offering pathways to develop various chemical structures due to their reactivity.
Amination and Alkylation : One study demonstrated the amination of nitroisoquinolines, including derivatives similar to 1-Chloro-4-methyl-6-nitroisoquinoline, using liquid methylamine solution and potassium permanganate to produce mono- or bis(methylamino)-substituted nitro compounds. This process showcases the regioselectivity controlled by the interaction of frontal molecular orbitals of the reagents (Woźniak & Nowak, 1994).
Electron Transfer Reactions : Another research explored electron transfer reactions in 5-nitroisoquinolines, preparing 1-Chloromethyl-5-nitroisoquinoline as a reductive alkylating agent. This compound showed unique reactivity in C-alkylation via an SR^1 mechanism, highlighting its potential in synthesizing new chemical entities with specific functional groups (Vanelle et al., 1994).
Novel Acyl Transfer Catalysts : Research into acyl transfer catalysts involved synthesizing novel compounds from 1-chloro-5-nitroisoquinoline, indicating the compound's utility in developing catalysts that facilitate acyl transfer reactions. This exploration into catalysis could open new avenues for chemical synthesis and transformations (Chen Pei-ran, 2008).
Material Synthesis and Characterization
The versatile chemical framework of 1-Chloro-4-methyl-6-nitroisoquinoline allows for the synthesis of materials with potential applications in electronics, photonics, and as chemical sensors.
Synthesis of Quinoline Derivatives : The compound's reactivity was utilized in the synthesis of quinoline derivatives, showcasing its role in creating complex molecules that could have applications in material science and organic electronics (Achmatowicz et al., 2008).
Crystal Structure Analysis : Studies on crystal structures involving derivatives of isoquinoline with various substituents highlight the potential of these compounds in designing new materials with specific optical or electronic properties. The detailed analysis of hydrogen-bonded structures provides insights into molecular packing, which is crucial for material properties (Gotoh & Ishida, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-methyl-6-nitroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-12-10(11)8-3-2-7(13(14)15)4-9(6)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVNDGXSBWYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

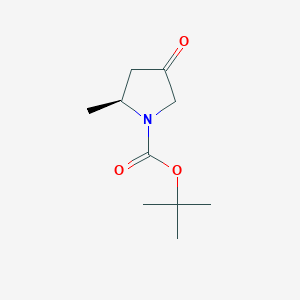
![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)

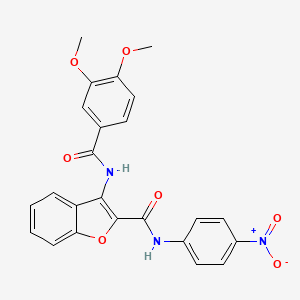

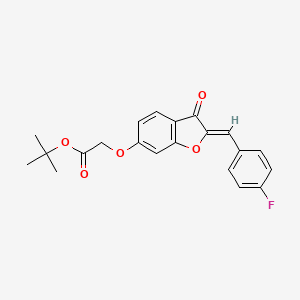

![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide](/img/structure/B2798643.png)
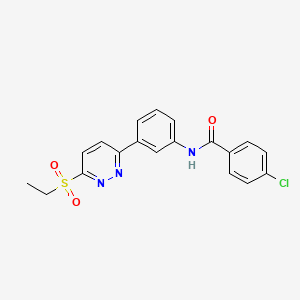
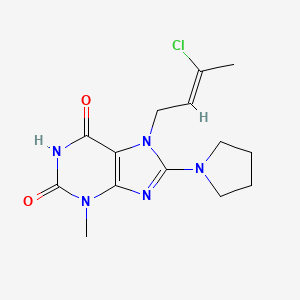
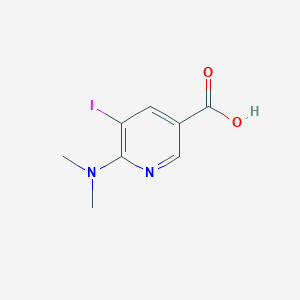
![2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)
![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)
